2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and an azetidine ring linked to an imidazole moiety
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives show a broad range of biological activities .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The imidazole moiety is then introduced via nucleophilic substitution reactions, often using imidazole and a suitable leaving group on the azetidine ring.
The trifluoromethyl group is usually introduced through a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions. The final step involves coupling the pyridine ring with the azetidine-imidazole intermediate, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where the imidazole moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may confer biological activity, such as antimicrobial, antifungal, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole and pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.
Material Science: Its unique electronic properties due to the trifluoromethyl group make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine imparts unique electronic properties, such as increased electron-withdrawing capability, which can influence the compound’s reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering advantages in specific applications, such as enhanced potency or selectivity in medicinal chemistry.
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-3-12(18-11)20-7-10(8-20)6-19-5-4-17-9-19/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJBQUAWYGABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=N2)C(F)(F)F)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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